molecular formula C22H21N5O2S B2713620 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 896300-15-5

2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2713620
CAS No.: 896300-15-5
M. Wt: 419.5
InChI Key: BMJJPYMXIKIAOC-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of pyrrole, triazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Chemical Research: The compound serves as a model for studying the reactivity of triazole and pyrrole derivatives, contributing to the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the methyl group on the acetamide nitrogen can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of triazole derivatives characterized by a complex structure that includes a triazole ring, a pyrrole ring, and a methoxyphenyl group. The molecular formula is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S with a molecular weight of 405.5 g/mol. Its IUPAC name is 2-{[5-(4-methoxyphenyl)-4-pyrrol-1-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide.

PropertyValue
Molecular FormulaC21H19N5O2S
Molecular Weight405.5 g/mol
IUPAC Name2-{[5-(4-methoxyphenyl)-4-pyrrol-1-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
InChI KeyHBSBAOKSENYSJC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
  • Introduction of the Pyrrole Ring : A condensation reaction with suitable pyrrole derivatives introduces the pyrrole component.
  • Attachment of the Methoxyphenyl Group : This is done via nucleophilic substitution reactions.
  • Final Coupling : The final compound is formed by coupling the triazole derivative with N-(3-methylphenyl)acetamide under specific conditions.

Biological Mechanisms

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity and modulating biological pathways.
  • Receptor Interaction : It may also interact with specific receptors involved in various physiological processes.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • It showed potential antifungal activity comparable to established antifungal agents due to its ability to disrupt fungal cell membrane integrity.

Antioxidant Properties

Antioxidant assays have shown that this compound possesses substantial antioxidant capabilities. Studies utilizing DPPH and ABTS methods revealed that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

Anticancer Effects

Triazole derivatives have been recognized for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Additional Biological Activities

The compound has also been investigated for:

  • Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory mediators.
  • Analgesic Effects : Potential analgesic activity has been noted in animal models.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of similar compounds:

  • A study on triazole derivatives indicated broad-spectrum antibacterial activity against E. coli and Candida albicans, with docking studies confirming strong binding affinities to bacterial enzyme targets .
  • Another research highlighted the antioxidant capabilities of synthesized triazole compounds, revealing significant activity comparable to ascorbic acid .
  • A comprehensive review noted the diverse pharmacological profiles of triazole derivatives, including their efficacy as antifungal agents due to lower toxicity compared to previous imidazole-based drugs .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-16-6-5-7-18(14-16)23-20(28)15-30-22-25-24-21(27(22)26-12-3-4-13-26)17-8-10-19(29-2)11-9-17/h3-14H,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJJPYMXIKIAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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